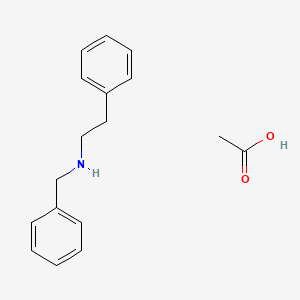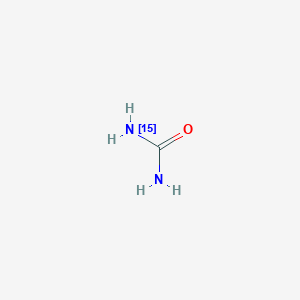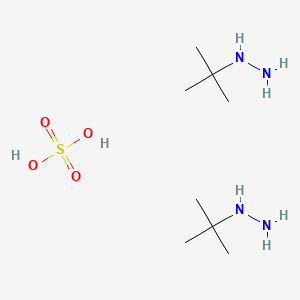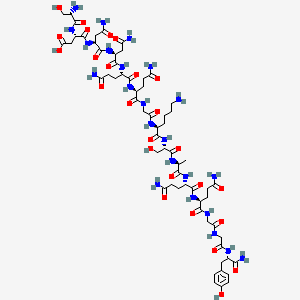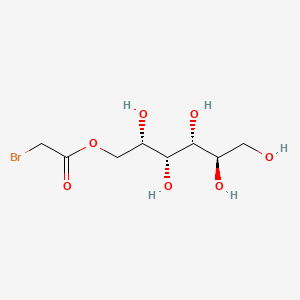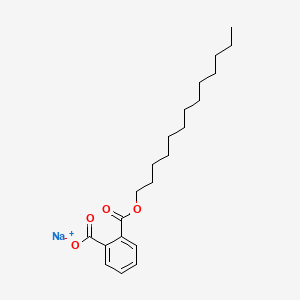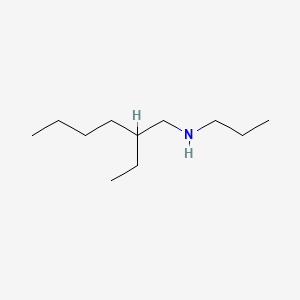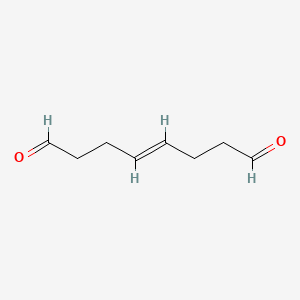
Oct-4-ene-1,8-dial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oct-4-ene-1,8-dial: is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of an octene backbone with aldehyde functional groups at the first and eighth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oct-4-ene-1,8-dial typically involves the reaction of octene with appropriate oxidizing agents to introduce the aldehyde functional groups. One common method is the hydroformylation of 1,7-octadiene, followed by selective oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroformylation processes, utilizing catalysts such as rhodium complexes to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Oct-4-ene-1,8-dial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming imines or acetals.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Oct-4-ene-1,8-dioic acid.
Reduction: Oct-4-ene-1,8-diol.
Substitution: this compound imine derivatives.
Scientific Research Applications
Chemistry: Oct-4-ene-1,8-dial is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of biologically active molecules. Its reactivity with nucleophiles makes it a valuable tool in the modification of biomolecules.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of novel drugs. Its ability to form stable derivatives with various functional groups makes it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of Oct-4-ene-1,8-dial involves its reactivity with nucleophiles, leading to the formation of various derivatives. The aldehyde groups at the first and eighth positions are particularly reactive, allowing for selective modification of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Oct-4-ene: A similar compound with a double bond but lacking the aldehyde functional groups.
Oct-4-ene-1,8-diol: A reduced form of Oct-4-ene-1,8-dial with hydroxyl groups instead of aldehyde groups.
Oct-4-ene-1,8-dioic acid: An oxidized form of this compound with carboxylic acid groups.
Uniqueness: this compound is unique due to the presence of two aldehyde groups at specific positions, which allows for selective reactions and modifications. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
CAS No. |
51097-60-0 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(E)-oct-4-enedial |
InChI |
InChI=1S/C8H12O2/c9-7-5-3-1-2-4-6-8-10/h1-2,7-8H,3-6H2/b2-1+ |
InChI Key |
IPKANKUZIOETCW-OWOJBTEDSA-N |
Isomeric SMILES |
C(CC=O)/C=C/CCC=O |
Canonical SMILES |
C(CC=O)C=CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



